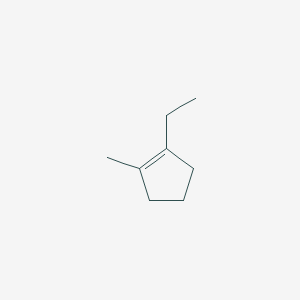

1-Ethyl-2-methylcyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-8-6-4-5-7(8)2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYZGQDXYZNAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066529 | |

| Record name | Cyclopentene, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-56-4 | |

| Record name | 1-Ethyl-2-methylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentene, 1-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentene, 1-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2-methylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-2-methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and reactivity of 1-Ethyl-2-methylcyclopentene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is a cyclic alkene with the molecular formula C8H14 and a molecular weight of 110.20 g/mol .[1] Its chemical structure consists of a five-membered cyclopentene ring substituted with an ethyl group at position 1 and a methyl group at position 2.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14 | PubChem[1] |

| Molecular Weight | 110.20 g/mol | PubChem[1] |

| CAS Number | 19780-56-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Methyl ethyl cyclopentene, Cyclopentene, 1-ethyl-2-methyl-, 2-Methyl-1-ethylcyclopentene | PubChem[1] |

| Density | Data available | SpringerMaterials (via PubChem)[1] |

| Thermal Expansion Coefficient | Data available | SpringerMaterials (via PubChem)[1] |

Note: Specific values for density and thermal expansion coefficient require access to SpringerMaterials.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectral data has been recorded.[1]

Reactivity and Synthetic Pathways

As a tetrasubstituted alkene, this compound exhibits reactivity characteristic of this functional group, primarily through addition reactions at the carbon-carbon double bond.

Electrophilic Addition Reactions

The double bond in this compound is electron-rich and susceptible to attack by electrophiles. A notable example is its reaction with hydrogen halides, such as hydrogen bromide (HBr), and halogens, like bromine (Br2).

The addition of HBr to this compound is expected to proceed via a carbocation intermediate, leading to the formation of two potential products. This is due to the initial protonation of the double bond, which can occur at either of the two carbons, leading to two different tertiary carbocation intermediates. Subsequent attack by the bromide ion yields the final products. The reaction with bromine (Br2) typically results in the addition of a bromine atom to each carbon of the double bond.[2]

Diagram 1: Electrophilic Addition of HBr to this compound

Caption: Reaction pathway for the electrophilic addition of HBr.

Synthesis of this compound

1. Acid-Catalyzed Dehydration of 1-Ethyl-2-methylcyclopentanol

This method involves the elimination of a water molecule from the corresponding tertiary alcohol, 1-ethyl-2-methylcyclopentanol, in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.

Experimental Workflow: Dehydration of an Alcohol

Caption: General workflow for the synthesis via alcohol dehydration.

2. Wittig Reaction

The Wittig reaction provides a versatile method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound, 2-pentanone could be reacted with a phosphonium ylide derived from 1,2-dibromopropane.

Safety Information

While a specific safety data sheet (SDS) for this compound was not found, general safety precautions for flammable and potentially volatile organic compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.

References

An In-depth Technical Guide to 1-Ethyl-2-methylcyclopentene (CAS 19780-56-4)

This technical guide provides a comprehensive overview of 1-Ethyl-2-methylcyclopentene, intended for researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, reactivity, and analytical methodologies.

Physicochemical Properties

This compound is a cyclic alkene with the molecular formula C8H14.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19780-56-4 | [1] |

| Molecular Formula | C8H14 | [1][2] |

| Molecular Weight | 110.20 g/mol | [1] |

| Boiling Point | 128.6 °C at 760 mmHg | [1] |

| Density | 0.812 g/cm³ | [1] |

| Flash Point | 15.8 °C | [1] |

| Refractive Index | 1.453 | [1] |

| Vapor Pressure | 12.9 mmHg at 25 °C (estimated) | [1] |

| logP (Octanol/Water Partition Coefficient) | 3.731 (estimated) | [3] |

| Appearance | Not specified | [1] |

| Solubility | Not specified | [1] |

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are the dehydration of the corresponding alcohol and the Wittig reaction.

Dehydration of 2-Ethyl-1-methylcyclopentanol

This method involves the acid-catalyzed dehydration of 2-ethyl-1-methylcyclopentanol. The reaction proceeds via an E1 mechanism, where the protonation of the hydroxyl group is followed by the loss of water to form a carbocation intermediate. A subsequent deprotonation yields the alkene.

-

Acid Catalyst Preparation: Prepare a solution of a strong acid, such as sulfuric acid or phosphoric acid, in a suitable solvent.

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2-ethyl-1-methylcyclopentanol with the acid catalyst.

-

Dehydration: Heat the reaction mixture to a temperature sufficient to induce dehydration and distill the resulting alkene product. The removal of the lower-boiling alkene drives the equilibrium towards the product, in accordance with Le Chatelier's principle.[4]

-

Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and purify the this compound by fractional distillation.

References

An In-depth Technical Guide to 1-Ethyl-2-methylcyclopentene (C8H14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-2-methylcyclopentene, a cyclic alkene with the molecular formula C8H14. While specific biological data for this compound is not currently available in public literature, this document serves as a core reference by detailing its known physicochemical characteristics, spectroscopic data, and plausible synthetic and reaction methodologies. The guide also briefly touches upon the known biological activities of the broader class of cyclopentene derivatives to provide context for potential future research and applications in medicinal chemistry and drug development. All quantitative data is presented in structured tables, and key experimental workflows and reaction mechanisms are visualized using diagrams.

Introduction

This compound is a substituted five-membered cycloalkene. The cyclopentene ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules.[1] Derivatives of cyclopentene and related structures, such as cyclopentenones, have demonstrated a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-viral properties.[2] Steroid-based drugs and prostaglandins, for instance, feature a cyclopentane or modified cyclopentane core structure.[3] Although this compound itself has not been extensively studied for its biological effects, its structural motif suggests potential as a building block in the synthesis of more complex molecules with possible therapeutic applications. This guide aims to consolidate the available technical information on this compound to facilitate further research.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound and its saturated analog, 1-ethyl-2-methylcyclopentane, are presented in Table 1. These properties are essential for designing and conducting experiments, as well as for computational modeling.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | cis-1-Ethyl-2-methylcyclopentane |

| Molecular Formula | C8H14[4] | C8H16[5] |

| Molecular Weight | 110.20 g/mol [4] | 112.21 g/mol [5] |

| CAS Number | 19780-56-4[4] | 930-89-2[5] |

| Density | Not available | 0.7811 g/cm³[2] |

| Boiling Point | Not available | 127.95 °C[2] |

| Melting Point | Not available | -105.95 °C[2] |

| Refractive Index | Not available | 1.4270[2] |

| XLogP3-AA (Computed) | 2.2[4] | Not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features and References |

| ¹H NMR | Data available on SpectraBase.[4] Expected signals would include those for the ethyl and methyl protons, as well as the allylic and aliphatic protons of the cyclopentene ring. |

| IR Spectroscopy | Vapor phase IR spectrum is available.[4] Key absorptions would be expected for C=C stretching (around 1650 cm⁻¹) and C-H stretching for sp² and sp³ hybridized carbons. |

| Mass Spectrometry | GC-MS data is available from the NIST Mass Spectrometry Data Center.[4] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for cyclic alkenes. |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of substituted cyclopentenes can be achieved through various methods, including the palladium-catalyzed annulation of conjugate acceptors and allenyl boronic esters.[6] A plausible, though not explicitly documented for this specific molecule, synthetic route could involve a multi-step process starting from simpler precursors.

Protocol: Synthesis of a Substituted Cyclopentene (General Procedure)

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a solution of an appropriate γ-ketomalononitrile and a β-arylethenesulfonyl fluoride in a suitable solvent (e.g., acetonitrile), add a base such as cesium carbonate (Cs₂CO₃).[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted cyclopentene.[7]

Key Reactions of this compound

As a cyclic alkene, this compound is expected to undergo typical electrophilic addition reactions. The following are representative protocols for such transformations.

Protocol: Electrophilic Addition of HBr

This protocol is a general procedure for the hydrobromination of an alkene.[1]

-

Reaction Setup: In a fume hood, dissolve this compound in a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.

-

Reagent Addition: Slowly bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid. The reaction is typically exothermic and may require cooling in an ice bath.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or gas chromatography (GC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with water.

-

Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude bromoalkane product. Further purification can be achieved by distillation or chromatography.

Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts an alkene to an alcohol with anti-Markovnikov regioselectivity.[3][8]

-

Hydroboration:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise via syringe.

-

Allow the reaction to stir at 0 °C for one hour and then warm to room temperature and stir for an additional hour.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add a solution of 3M sodium hydroxide (NaOH) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

Stir the mixture at room temperature for one hour.

-

-

Work-up and Isolation:

-

Add diethyl ether to the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography or distillation.

-

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate a general electrophilic addition mechanism and a representative experimental workflow.

Caption: General mechanism of electrophilic addition of HBr.

Caption: Representative experimental workflow diagram.

Biological Activity of Cyclopentene Derivatives

Currently, there is no specific information in the scientific literature regarding the biological activity or potential signaling pathway involvement of this compound. However, the broader class of cyclopentene and cyclopentenone derivatives has been the subject of significant research in medicinal chemistry.

Cyclopentenone prostaglandins, for example, are known to possess potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[2] These effects are often mediated through interactions with cellular target proteins rather than G-protein coupled prostanoid receptors.[2] The reactivity of the α,β-unsaturated carbonyl group in the cyclopentenone ring is crucial for some of these biological effects, such as the inhibition of the transcription factor NF-κB.[2]

Furthermore, the cyclopentane ring is a key structural component of many approved drugs, including steroids and some antiviral agents.[3] Given the established biological relevance of the cyclopentene scaffold, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic value. Further research is warranted to explore the biological profile of this specific molecule and its derivatives.

Conclusion

This technical guide has summarized the available chemical and physical data for this compound (C8H14). While a significant gap exists in the literature regarding its specific biological activity and detailed, optimized experimental protocols, this document provides a foundational resource for researchers. The presented physicochemical properties, spectroscopic data references, and representative experimental procedures for synthesis and reaction offer a starting point for future investigations. The known biological importance of the cyclopentene core structure suggests that this compound and its derivatives could be of interest in the field of drug discovery and development.

References

- 1. murov.info [murov.info]

- 2. 1-Ethyl-2-methylcyclopentane [chembk.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Cyclopentene synthesis [organic-chemistry.org]

- 7. Synthesis of multisubstituted cyclohexenes and cyclopentenes via cascade Michael/aldol/annulative SuFEx/β-sultone desulfonation of β-arylethenesulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

1-Ethyl-2-methylcyclopentene IUPAC name and structure

An In-depth Technical Guide to 1-Ethyl-2-methylcyclopentene

IUPAC Nomenclature and Chemical Structure

The nomenclature of cyclic alkenes, or cycloalkenes, follows the systematic guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound this compound, the name is derived as follows:

-

Parent Ring : The core structure is a five-carbon ring, designated as "cyclopentane."

-

Unsaturation : The presence of a double bond within the ring changes the suffix to "-ene," making it a "cyclopentene."

-

Numbering : The carbon atoms of the double bond are assigned positions 1 and 2. The numbering direction is chosen to give the substituents the lowest possible locants.

-

Substituents : An ethyl group (-CH₂CH₃) and a methyl group (-CH₃) are attached to the ring.

-

Locants and Alphabetization : The substituents are placed in alphabetical order (ethyl before methyl). To assign the lowest numbers, the ethyl group is placed at position 1 and the methyl group at position 2. This numbering is preferred over starting at the methyl-substituted carbon, which would result in the higher-numbered name 2-ethyl-1-methylcyclopentene.

Therefore, the correct IUPAC name is This compound .[1]

The chemical structure is a five-membered carbon ring containing one double bond, with an ethyl group attached to one carbon of the double bond and a methyl group attached to the other.

Chemical and Physical Properties

This section summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | PubChem[1] |

| Molecular Weight | 110.20 g/mol | PubChem[1] |

| CAS Number | 19780-56-4 | Guidechem[2] |

| InChIKey | MMYZGQDXYZNAQW-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC1=C(CCC1)C | PubChem[1] |

| Spectroscopic Data | ¹H NMR, GC-MS, IR, and Raman spectra available. | PubChem[1] |

Experimental Protocols

While specific synthesis and characterization protocols for this compound are not widely published, general methodologies for synthesizing and characterizing substituted cyclopentenes are well-established in organic chemistry.

Synthesis of Substituted Cyclopentenes

A plausible synthetic route for substituted cyclopentenes involves the ring-opening rearrangement of methylenecyclopropane (MCP) derivatives. This method provides an efficient pathway to trans-substituted cyclopentenes.[3][4]

Representative Protocol: Thermal Rearrangement of an MCP Derivative

-

Reactant Preparation : A suitably substituted methylenecyclopropane (MCP) alkenyl derivative is prepared. For this compound, this precursor would be designed to yield the desired substitution pattern upon rearrangement.

-

Reaction Setup : The MCP derivative is dissolved in an appropriate high-boiling solvent, such as toluene.

-

Thermal Conditions : The reaction mixture is heated to approximately 100°C for a period of 1 hour, or until reaction completion is observed via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

-

Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate the desired cyclopentene derivative.

This transformation is believed to proceed through a concerted pericyclic process, such as a Cope rearrangement, rather than a radical or ionic pathway.[3][4][5] Other modern methods for cyclopentene synthesis include manganese-catalyzed reactions and various cycloaddition strategies.[6][7]

Characterization Methods

To confirm the identity and purity of the synthesized this compound, standard analytical techniques would be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Used to determine the purity of the sample and confirm its molecular weight. The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (110.20 g/mol ) and a characteristic fragmentation pattern.[1]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of the ethyl group, methyl group, and the specific arrangement of protons on the cyclopentene ring.[1]

-

Infrared (IR) Spectroscopy : Used to identify the functional groups present in the molecule. The spectrum for this compound would show characteristic C=C stretching vibrations for the alkene and C-H stretching and bending vibrations for the alkyl groups.[1]

Molecular Visualization

The following diagram illustrates the 2D chemical structure of this compound, generated using the Graphviz DOT language.

Structure of this compound.

References

- 1. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. A Synthetic Protocol of Trans-Substituted Cyclopentenes via the Ring-Opening Rearrangement of MCP Alkenyl Derivatives [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopentane synthesis [organic-chemistry.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Data for 1-Ethyl-2-methylcyclopentene: A Technical Guide

Introduction

1-Ethyl-2-methylcyclopentene is an unsaturated hydrocarbon with the molecular formula C8H14. As a trisubstituted alkene, its structural elucidation relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development. While a complete set of publicly available experimental spectra for this specific compound is limited, this document outlines the predicted data based on established principles of spectroscopy and provides illustrative examples where available.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |

| Ethyl CH₂ | 2.0 - 2.2 | Quartet (q) | 2H |

| Ring CH₂ (allylic) | 2.2 - 2.5 | Multiplet (m) | 4H |

| Ring CH₂ | 1.7 - 2.0 | Multiplet (m) | 2H |

| Methyl (vinylic) | 1.6 - 1.8 | Singlet (s) | 3H |

| Ethyl CH₃ | 0.9 - 1.1 | Triplet (t) | 3H |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| C=C (quaternary, ethyl-substituted) | 135 - 145 |

| C=C (quaternary, methyl-substituted) | 125 - 135 |

| Ring CH₂ (allylic) | 30 - 40 |

| Ring CH₂ | 20 - 30 |

| Ethyl CH₂ | 20 - 28 |

| Methyl (vinylic) | 15 - 25 |

| Ethyl CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for alkenes are key to identifying the functional groups within this compound.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (sp² hybridized) | 3000 - 3100 | Medium |

| C-H stretch (sp³ hybridized) | 2850 - 3000 | Strong |

| C=C stretch (trisubstituted) | 1665 - 1675 | Medium to Weak |

| CH₂ bend (scissoring) | ~1465 | Medium |

| CH₃ bend (asymmetrical) | ~1450 | Medium |

| CH₃ bend (symmetrical) | ~1375 | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 110 | Molecular Ion (M⁺) |

| 95 | Loss of a methyl group ([M-15]⁺) |

| 81 | Loss of an ethyl group ([M-29]⁺) |

| 67 | Common fragment for cyclic alkenes |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, a "neat" sample can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the empty sample holder or the salt plates to subtract atmospheric and instrumental interferences.

-

Sample Scan: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates the sample from any impurities before it enters the ion source.

-

Ionization: Utilize Electron Ionization (EI) as the method of ionization. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).

-

Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The resulting data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z. The most abundant ion is designated as the base peak and assigned a relative abundance of 100%.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathway.

Physical properties of 1-Ethyl-2-methylcyclopentene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Ethyl-2-methylcyclopentene, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in drug development and related fields.

Core Physical Properties

This compound (CAS No. 19780-56-4) is a cyclic alkene with the molecular formula C₈H₁₄ and a molecular weight of 110.2 g/mol .[1] Its physical characteristics are crucial for a variety of applications, including as a chemical intermediate and in the synthesis of more complex molecules.

Data Summary

The boiling point and density of this compound have been experimentally determined and are summarized in the table below. These values are reported under standard atmospheric pressure unless otherwise noted.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 128.6 °C | 760 mmHg | [1][2] |

| 127.4-127.8 °C | 760 Torr | [3] | |

| 128.56 °C (est.) | 760.00 mm Hg | [4] | |

| Density | 0.812 g/cm³ | Not Specified | [1][2] |

| 0.8020 g/cm³ | 20 °C | [3] |

Experimental Protocols

The determination of boiling point and density for volatile organic liquids like this compound is typically performed using standardized methodologies to ensure accuracy and reproducibility. While specific experimental details for this compound are not publicly available, the following sections describe standard protocols that are broadly applicable.

Boiling Point Determination (ASTM D1078)

A standard method for determining the boiling point of volatile organic liquids is outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[1][5] This method is suitable for liquids with boiling points between 30 and 350 °C that are chemically stable during distillation.[1][5]

Methodology Overview:

-

Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer or temperature sensor are assembled.

-

Procedure: A measured volume of the liquid sample is placed in the distillation flask. Heat is applied, and the liquid is brought to a boil.

-

Data Collection: The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature interval from the initial boiling point to the dry point (the temperature at which the last of the liquid evaporates). For a pure substance, this range should be narrow.

-

Barometric Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) to account for variations in ambient pressure.

Density Determination (ASTM D4052)

The density of liquid hydrocarbons is commonly determined using ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".[3][4] This method is applicable to petroleum distillates and viscous oils.

Methodology Overview:

-

Apparatus: A digital density meter, which operates based on the oscillating U-tube principle.

-

Procedure: A small volume of the liquid sample is introduced into a temperature-controlled oscillating U-tube.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

Calculation: This frequency change is used in conjunction with calibration data to determine the density of the sample at the test temperature. The method is known for its high precision and requires a small sample volume.

Logical Relationship of Physical Properties

The following diagram illustrates the direct relationship between the chemical compound, this compound, and its fundamental physical properties discussed in this guide.

References

- 1. store.astm.org [store.astm.org]

- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. store.astm.org [store.astm.org]

Synthesis of 1-Ethyl-2-methylcyclopentene: A Technical Guide to Precursors and Methodologies

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 1-ethyl-2-methylcyclopentene, a tetrasubstituted cycloalkene of interest to researchers and professionals in the fields of organic synthesis and drug development. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to facilitate its synthesis and application in research settings.

Introduction

This compound is a cyclic alkene whose structure is a feature in various organic scaffolds. The efficient synthesis of this compound is crucial for the exploration of its potential applications. This guide will focus on the most viable and commonly employed synthetic strategies, primarily involving a two-step approach: the formation of a tertiary alcohol precursor via a Grignard reaction, followed by its dehydration to yield the target alkene. The challenges associated with alternative methods, such as the Wittig reaction for the synthesis of tetrasubstituted alkenes, will also be addressed.

Primary Synthetic Pathway: Grignard Reaction and Dehydration

The most practical and widely applicable synthesis of this compound involves a two-stage process. The first stage is the nucleophilic addition of an ethyl Grignard reagent to 2-methylcyclopentanone to form the tertiary alcohol, 1-ethyl-2-methylcyclopentan-1-ol. The second stage is the acid-catalyzed dehydration of this alcohol to generate the desired alkene.

Stage 1: Synthesis of 1-Ethyl-2-methylcyclopentan-1-ol via Grignard Reaction

The initial precursor is the tertiary alcohol, 1-ethyl-2-methylcyclopentan-1-ol, which is synthesized through the reaction of 2-methylcyclopentanone with ethylmagnesium bromide. This reaction is a classic example of a Grignard synthesis, a powerful tool for the formation of carbon-carbon bonds.

Reaction: 2-Methylcyclopentanone + Ethylmagnesium Bromide → 1-Ethyl-2-methylcyclopentan-1-ol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Methylcyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.

-

Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of 2-methylcyclopentanone in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-ethyl-2-methylcyclopentan-1-ol.

-

Purification: The crude product can be purified by vacuum distillation.

Stage 2: Dehydration of 1-Ethyl-2-methylcyclopentan-1-ol

The second stage involves the acid-catalyzed dehydration of the tertiary alcohol to form this compound. Tertiary alcohols readily undergo dehydration under acidic conditions, typically following an E1 mechanism.

Reaction: 1-Ethyl-2-methylcyclopentan-1-ol --(H+, Δ)--> this compound + H₂O

Materials:

-

1-Ethyl-2-methylcyclopentan-1-ol

-

Concentrated sulfuric acid or phosphoric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Reaction Setup: In a round-bottom flask, place 1-ethyl-2-methylcyclopentan-1-ol and a few boiling chips. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid dropwise with cooling.

-

Distillation: The flask is fitted with a distillation apparatus. The mixture is heated gently. The alkene product, being more volatile than the starting alcohol, will distill as it is formed.

-

Workup: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

-

Drying and Purification: The organic layer is dried over anhydrous calcium chloride and can be further purified by simple distillation to yield pure this compound.

Alternative Synthetic Routes: The Wittig Reaction

The Wittig reaction is a well-established method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. However, its application for the synthesis of tetrasubstituted alkenes, such as this compound, is generally limited due to steric hindrance. The reaction of a sterically hindered ketone (2-methylcyclopentanone) with a sterically hindered ylide (derived from 2-bromobutane) would be expected to be low-yielding. Therefore, the Grignard/dehydration sequence is the preferred method.

Data Presentation

The following tables summarize the physical properties and expected yields for the key compounds in the synthesis of this compound.

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methylcyclopentanone | C₆H₁₀O | 98.14 | 139 | 0.914 |

| Ethylmagnesium Bromide | C₂H₅BrMg | ~133.32 | (in solution) | (in solution) |

| 1-Ethyl-2-methylcyclopentan-1-ol | C₈H₁₆O | 128.21 | ~160-165 (est.) | ~0.9 (est.) |

| This compound | C₈H₁₄ | 110.20 | 134-136 | ~0.78 (est.) |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Stage | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Grignard Synthesis | 2-Methylcyclopentanone, Ethylmagnesium Bromide | 0 to RT | 1-2 hours | 70-85 (estimated) |

| Dehydration | 1-Ethyl-2-methylcyclopentan-1-ol, H₂SO₄ or H₃PO₄ | ~150-160 | 1-2 hours | 80-90 (estimated) |

Note: The yields are estimated based on analogous reactions and may vary depending on the specific experimental conditions.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Grignard reaction to form the tertiary alcohol precursor, 1-ethyl-2-methylcyclopentan-1-ol, followed by its acid-catalyzed dehydration. This method is reliable and generally provides good yields. While the Wittig reaction is a powerful tool for alkene synthesis, it is not the preferred method for constructing this sterically hindered tetrasubstituted alkene. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related cyclic alkenes.

An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-2-methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methylcyclopentene is a cyclic alkene possessing a chiral center at the 2-position, leading to the existence of two stereoisomers: (R)-1-ethyl-2-methylcyclopentene and (S)-1-ethyl-2-methylcyclopentene. While this specific compound is not extensively documented in peer-reviewed literature, this guide provides a comprehensive overview of its stereochemistry, potential synthetic and analytical methodologies based on established principles of organic chemistry, and a discussion of the potential biological significance of such chiral cyclopentene derivatives. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of these and similar chiral cycloalkenes.

Introduction to Stereoisomerism in this compound

This compound (C₈H₁₄, molar mass: 110.20 g/mol ) is a disubstituted cyclopentene with a double bond between carbons 1 and 2.[1] The carbon at the 2-position, being bonded to a methyl group, a hydrogen atom, and two different carbons of the ring, constitutes a stereocenter. This gives rise to a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. This latter property is of particular importance in drug development, as biological systems, such as enzymes and receptors, are chiral. Consequently, the different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (racemic) | cis-1-Ethyl-2-methylcyclopentane | trans-1-Ethyl-2-methylcyclopentane |

| Molecular Formula | C₈H₁₄[1][2] | C₈H₁₆[3][4] | C₈H₁₆[5] |

| Molar Mass ( g/mol ) | 110.20[1] | 112.21[3][4] | 112.21[5] |

| Boiling Point (°C) | Not available | 127.95[4] | 121.14[6] |

| Melting Point (°C) | Not available | -105.95[4] | -105.9[6] |

| Density (g/cm³) | Not available | 0.7811[4] | 0.7649[6] |

| Refractive Index | Not available | 1.4270[4] | 1.4195[6] |

| Optical Rotation ([α]D) | 0° (racemic mixture) | Not applicable (achiral) | Not available |

Methodologies for Synthesis and Separation of Stereoisomers

Due to the absence of a specific documented synthesis for the enantiomers of this compound, this section outlines plausible experimental approaches based on established methodologies for the asymmetric synthesis and chiral separation of analogous compounds.

Enantioselective Synthesis

A potential route to the individual enantiomers of this compound is through the asymmetric hydrogenation of a suitable prochiral precursor or the enantioselective synthesis from achiral starting materials. One such general approach involves the desymmetrization of 1,3-diketones catalyzed by N-heterocyclic carbenes (NHCs).[7][8]

Hypothetical Experimental Protocol: Enantioselective Synthesis via NHC Catalysis

-

Substrate Preparation: Synthesize a suitable achiral tricarbonyl precursor that can undergo an intramolecular aldol reaction to form the cyclopentene ring.

-

Catalyst Preparation: Prepare a chiral N-heterocyclic carbene catalyst, for example, derived from a chiral amino acid.

-

Asymmetric Cyclization: In an inert atmosphere glovebox, combine the tricarbonyl substrate, the chiral NHC catalyst, and a suitable base (e.g., DBU) in a dry, aprotic solvent (e.g., THF).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography on silica gel to isolate the enantioenriched this compound.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Caption: Hypothetical workflow for the enantioselective synthesis of this compound.

Chiral Separation of Racemic Mixture

Alternatively, a racemic mixture of this compound can be synthesized and subsequently separated into its constituent enantiomers using chiral chromatography.

Hypothetical Experimental Protocol: Chiral HPLC Separation

-

Racemic Synthesis: Synthesize racemic this compound through a standard organic reaction, such as the dehydration of 1-ethyl-2-methylcyclopentanol.

-

Column Selection: Select a suitable chiral stationary phase (CSP) for HPLC. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.[9][10]

-

Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the enantiomers.

-

Chromatographic Separation: Inject the racemic mixture onto the chiral HPLC column and elute with the optimized mobile phase. Monitor the effluent with a suitable detector (e.g., UV-Vis or a polarimeter).

-

Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Purity and Identity Confirmation: Analyze the collected fractions to confirm their enantiomeric purity and structural identity using analytical chiral HPLC and spectroscopic methods (NMR, MS).

Caption: General workflow for the chiral separation of this compound enantiomers.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for the stereoisomers of this compound, the broader class of cyclopentene derivatives has been shown to possess a range of biological effects. For instance, certain cyclopentenone prostaglandins exhibit anti-inflammatory properties. These activities are often stereospecific, highlighting the importance of studying individual enantiomers.

Given that many bioactive molecules are small hydrocarbons, it is plausible that the enantiomers of this compound could interact differently with biological systems. Potential areas of investigation could include their effects on cell membrane fluidity, interactions with hydrophobic pockets of enzymes, or their potential as signaling molecules. Further research is required to elucidate any specific biological roles of these compounds.

Conclusion

The stereoisomers of this compound represent an understudied area of organic chemistry. This technical guide has provided a theoretical framework for their synthesis, separation, and characterization based on established chemical principles. For researchers in drug discovery and development, the chirality of this molecule suggests that its enantiomers could exhibit distinct biological activities. The proposed methodologies offer a starting point for the practical investigation of these compounds, which could lead to a better understanding of their properties and potential applications. Further empirical studies are necessary to validate these hypothetical protocols and to explore the pharmacological profiles of the individual (R) and (S) enantiomers.

References

- 1. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (Z)-1-Ethyl-2-methylcyclopentane | C8H16 | CID 12762847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 5. trans-1-Ethyl-2-methyl-cyclopentane [webbook.nist.gov]

- 6. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Enantioenriched α,α-Disubstituted Cyclopentenes Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: A Two-Step Synthesis of 1-Ethyl-2-methylcyclopentene

Abstract

This application note details a robust two-step protocol for the synthesis of 1-ethyl-2-methylcyclopentene, a substituted cyclic alkene of interest in organic synthesis and drug development. The synthesis commences with the nucleophilic addition of an ethyl Grignard reagent to 2-methylcyclopentanone, yielding the tertiary alcohol intermediate, 1-ethyl-2-methylcyclopentanol. Subsequent acid-catalyzed dehydration of this intermediate affords the target alkene. This document provides comprehensive experimental protocols, reaction mechanisms, and expected quantitative data for researchers in organic chemistry and medicinal chemistry.

Introduction

Substituted cyclopentene rings are valuable structural motifs in a variety of biologically active molecules and natural products. The controlled synthesis of specific isomers, such as this compound, is crucial for structure-activity relationship (SAR) studies in drug discovery. The procedure outlined herein presents a reliable method to obtain this compound from commercially available starting materials. The synthesis is divided into two primary stages:

-

Step 1: Grignard Reaction: Formation of a new carbon-carbon bond via the addition of ethylmagnesium bromide to the carbonyl carbon of 2-methylcyclopentanone.

-

Step 2: Dehydration: An E1 elimination reaction of the tertiary alcohol, 1-ethyl-2-methylcyclopentanol, catalyzed by a strong, non-nucleophilic acid to form the alkene.

This protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry techniques.

Overall Reaction Pathway

The synthesis proceeds from 2-methylcyclopentanone to this compound through a tertiary alcohol intermediate.

Caption: Overall two-step synthesis pathway.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis. Yields are based on typical outcomes for these reaction types and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Grignard Reaction | 2-Methylcyclopentanone | Ethylmagnesium Bromide | 1-Ethyl-2-methylcyclopentanol | 128.21 | 80-90% |

| 2 | Dehydration | 1-Ethyl-2-methylcyclopentanol | 85% H₃PO₄ | This compound | 110.20 | 75-85% |

Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Grignard reagents are extremely sensitive to moisture and air, and react violently with water. Anhydrous conditions are critical for Step 1. Strong acids like phosphoric acid are corrosive.

Step 1: Synthesis of 1-Ethyl-2-methylcyclopentanol via Grignard Reaction

This protocol describes the reaction of 2-methylcyclopentanone with ethylmagnesium bromide.

Materials and Reagents:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or THF

-

2-Methylcyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Condenser with a drying tube (CaCl₂ or CaSO₄), oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

Protocol Workflow:

Caption: Workflow for the Grignard reaction.

Procedure:

-

Apparatus Setup: Assemble the oven-dried three-necked flask with a magnetic stir bar, condenser (with drying tube), and dropping funnel. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the setup.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

-

Addition of Ketone:

-

After the magnesium is consumed, cool the Grignard reagent solution to 0°C using an ice bath.

-

Prepare a solution of 2-methylcyclopentanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

-

-

Reaction and Workup:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution until the bubbling ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-ethyl-2-methylcyclopentanol. The product can be used in the next step without further purification or can be purified by distillation if desired.

Step 2: Synthesis of this compound via Dehydration

This protocol describes the acid-catalyzed E1 dehydration of the tertiary alcohol intermediate.

Materials and Reagents:

-

1-Ethyl-2-methylcyclopentanol (from Step 1)

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Simple distillation apparatus (or fractional distillation for better separation)

-

Heating mantle

-

Separatory funnel

Protocol Workflow:

Caption: Workflow for the dehydration reaction.

Procedure:

-

Reaction Setup: Place the crude 1-ethyl-2-methylcyclopentanol (1.0 eq.) into a round-bottom flask. Slowly add 85% phosphoric acid (approx. 0.3 eq.). Add a few boiling chips.

-

Dehydration and Distillation:

-

Assemble a simple distillation apparatus.

-

Heat the mixture gently with a heating mantle. As the alkene product forms, it will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be kept below the boiling point of the starting alcohol to prevent it from distilling over.

-

-

Workup:

-

Transfer the cloudy distillate to a separatory funnel.

-

Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize any acid) and then with brine.

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

-

Isolation and Purification:

-

Dry the product over anhydrous CaCl₂ or MgSO₄.

-

Carefully decant or filter the dried liquid into a pre-weighed flask.

-

The purity can be assessed by Gas Chromatography (GC). If necessary, the product can be further purified by fractional distillation.

-

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (MW = 110.20 g/mol ). Key MS fragments (m/z) are expected at 95 and 81.[1]

-

¹H NMR Spectroscopy: To confirm the structure. Expected signals include those for the ethyl and methyl groups attached to the double bond, as well as the allylic and aliphatic protons of the cyclopentene ring.[1]

-

Infrared (IR) Spectroscopy: To confirm the presence of a C=C bond (around 1650 cm⁻¹) and the absence of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol.

Conclusion

This application note provides a detailed and reliable two-step method for the synthesis of this compound from 2-methylcyclopentanone. The protocols for the Grignard reaction and subsequent acid-catalyzed dehydration are well-established transformations that can be readily implemented in a standard organic synthesis laboratory. This route offers a practical approach for obtaining this specific alkene isomer for further use in research and development.

References

Application Notes and Protocols for the Synthesis of 1-Ethyl-2-methylcyclopentene via Dehydration Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-Ethyl-2-methylcyclopentene through the acid-catalyzed dehydration of 1-ethyl-2-methylcyclopentanol. This elimination reaction is a fundamental transformation in organic synthesis, yielding a valuable unsaturated carbocyclic compound.

Introduction

The acid-catalyzed dehydration of alcohols is a classic and effective method for the synthesis of alkenes. This reaction proceeds via an E1 (unimolecular elimination) mechanism for secondary and tertiary alcohols, such as 1-ethyl-2-methylcyclopentanol. The process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond. Due to the tertiary nature of the starting alcohol, the reaction proceeds under relatively mild conditions.

Reaction Mechanism and Stereochemistry

The dehydration of 1-ethyl-2-methylcyclopentanol follows an E1 pathway, which is initiated by the protonation of the hydroxyl group by an acid catalyst, typically a strong, non-nucleophilic acid like phosphoric acid or sulfuric acid. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). The departure of a water molecule leads to the formation of a tertiary carbocation, which is relatively stable. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of the alkene.

Due to the possibility of proton abstraction from different adjacent carbons, a mixture of isomeric alkenes can be formed. The major product is typically the most substituted and therefore most stable alkene, as predicted by Zaitsev's rule. In the case of 1-ethyl-2-methylcyclopentanol dehydration, the major product is expected to be this compound. However, other isomers such as 1-ethylidene-2-methylcyclopentane or 5-ethyl-1-methylcyclopentene could be formed as minor products.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the reactant and the primary product, along with typical reaction parameters. These values are essential for calculating theoretical yields and for the characterization of the synthesized compound.

Table 1: Physical and Chemical Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Starting Material | 1-Ethyl-2-methylcyclopentan-1-ol | C₈H₁₆O | 128.21 | ~160-165 | ~0.9 |

| Major Product | This compound | C₈H₁₄ | 110.20 | ~135-137 | ~0.8 |

Table 2: Typical Reaction Parameters for Dehydration of 1-ethyl-2-methylcyclopentanol

| Parameter | Value/Range | Notes |

| Catalyst | 85% Phosphoric Acid (H₃PO₄) | A less oxidizing alternative to sulfuric acid. |

| Reactant:Catalyst Ratio (v/v) | 4:1 to 2:1 | A catalytic amount of acid is sufficient. |

| Reaction Temperature | 140-160 °C | Sufficient to drive the reaction and distill the product. |

| Reaction Time | 1-2 hours | Monitored by the completion of product distillation. |

| Expected Yield | 70-85% | Dependent on the efficiency of distillation and workup. |

Experimental Protocols

Synthesis of this compound

This protocol details the acid-catalyzed dehydration of 1-ethyl-2-methylcyclopentanol.

Materials:

-

1-Ethyl-2-methylcyclopentanol

-

85% Phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Fractional distillation apparatus (Vigreux column, condenser, distillation head, receiving flask)

-

Heating mantle with a stirrer

-

Separatory funnel (100 mL)

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Pipettes

Procedure:

-

To a 50 mL round-bottom flask, add 10.0 mL of 1-ethyl-2-methylcyclopentanol and a few boiling chips.

-

Carefully add 2.5 mL of 85% phosphoric acid to the flask while swirling.

-

Assemble the fractional distillation apparatus with the round-bottom flask as the distilling flask and a pre-weighed round-bottom flask as the receiver. Ensure all joints are properly sealed.

-

Heat the reaction mixture using a heating mantle to a temperature of 140-160 °C.

-

The alkene product will begin to distill along with water. Continue the distillation until no more distillate is collected. The head temperature should be maintained below 140 °C.

-

Transfer the distillate to a separatory funnel. Two layers will be visible: an upper organic layer (the alkene product) and a lower aqueous layer.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

-

Separate and discard the aqueous layer.

-

Wash the organic layer with 15 mL of water.

-

Separate and discard the aqueous layer.

-

Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

-

Decant or filter the dried product into a clean, pre-weighed distillation flask.

-

Perform a final simple distillation to purify the this compound, collecting the fraction that boils in the range of 135-137 °C.

-

Weigh the final product and calculate the percent yield.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To determine the purity of the product and identify any isomeric byproducts.

-

Sample Preparation: Dilute a small sample of the final product in a suitable solvent (e.g., dichloromethane or hexane).

-

Typical GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

Expected Results: The gas chromatogram should show a major peak corresponding to this compound.[1] Minor peaks may be present, corresponding to other isomers. The mass spectrum of the major peak should be consistent with the molecular weight of this compound (110.20 g/mol ) and show a characteristic fragmentation pattern.[1]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the product.

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the ethyl and methyl groups, as well as the allylic and aliphatic protons of the cyclopentene ring. The absence of a broad singlet corresponding to the hydroxyl proton of the starting material confirms the completion of the reaction.

-

¹³C NMR Spectroscopy: The spectrum should show signals for the eight distinct carbon atoms in the this compound molecule, including two signals in the alkene region (typically >100 ppm).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of this compound.

Caption: E1 mechanism for the dehydration of 1-ethyl-2-methylcyclopentanol.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes: Synthesis of 1-Ethyl-2-methylcyclopentene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of the tetrasubstituted alkene, 1-Ethyl-2-methylcyclopentene, utilizing the Wittig reaction. The methodology involves the preparation of a phosphorus ylide from ethyltriphenylphosphonium bromide and its subsequent reaction with 2-methylcyclopentanone. This protocol is particularly relevant for the synthesis of complex organic molecules where precise control of double bond placement is critical. Detailed experimental procedures, a summary of quantitative data, and a workflow visualization are provided to ensure reproducibility and facilitate adoption in various research and development settings.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] A significant advantage of this reaction is the unambiguous placement of the newly formed double bond, which circumvents the formation of isomeric mixtures often observed in elimination reactions.[1] The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.[1]

This application note details a specific protocol for the synthesis of this compound, a tetrasubstituted alkene. The synthesis involves two key stages: the preparation of the ethyltriphenylphosphonium ylide and the subsequent Wittig reaction with 2-methylcyclopentanone, a somewhat sterically hindered ketone.[2] The use of a non-stabilized ylide is expected to favor the formation of the desired alkene.

Experimental Protocols

Part 1: Preparation of Ethyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the phosphonium salt precursor to the Wittig reagent.

Materials:

-

Triphenylphosphine (PPh₃)

-

Ethyl bromide (CH₃CH₂Br)

-

Toluene, anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add ethyl bromide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, during which a white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting ethyltriphenylphosphonium bromide under vacuum. The product should be stored in a desiccator.

Part 2: Synthesis of this compound

This protocol describes the formation of the ylide and its reaction with 2-methylcyclopentanone.

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

2-Methylcyclopentanone

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Formation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution (1.05 eq) dropwise to the stirred suspension. A color change to deep orange or red indicates the formation of the ylide.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Wittig Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve 2-methylcyclopentanone (1.0 eq) in anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the solution of 2-methylcyclopentanone to the ylide solution via cannula or syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. To purify, dissolve the crude residue in a minimal amount of a non-polar solvent like hexanes and cool to precipitate the triphenylphosphine oxide. Filter to remove the solid.

-

Alternatively, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

-

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Methylcyclopentanone | 1.0 eq | Starting ketone |

| Ethyltriphenylphosphonium bromide | 1.1 - 1.5 eq | Wittig salt |

| n-Butyllithium | 1.05 - 1.4 eq | Base for ylide formation |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | |

| Ylide Formation Temperature | 0 °C to Room Temperature | |

| Ylide Formation Time | 1 - 2 hours | |

| Wittig Reaction Temperature | 0 °C to Room Temperature | |

| Wittig Reaction Time | 12 - 24 hours | Monitor by TLC |

| Expected Outcome | ||

| Expected Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |

| Product Molecular Weight | 110.20 g/mol [3] | |

| Product Appearance | Colorless oil |

Visualization

Wittig Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.